NF449 vs. NF279: 60-Fold Greater Potency and 5,000-Fold Greater P2X1 Selectivity in Recombinant Systems
NF449 is the most potent and selective P2X1 receptor antagonist identified to date, with an IC50 of 0.3 nM at recombinant rat P2X1 receptors expressed in Xenopus oocytes, compared to NF279 which exhibits an IC50 of 19 nM under similar pre-incubation conditions [1][2]. The selectivity window for NF449 between P2X1 and P2X3 is over 6,000-fold (IC50 P2X1: 0.3 nM vs. P2X3: 1.8 μM), whereas NF279 shows only an 85-fold selectivity margin (IC50 P2X1: 19 nM vs. P2X3: 1.62 μM) [1][2]. Furthermore, NF449 exhibits picomolar potency (IC50 0.05 nM) at human P2X1 receptors, representing an 800,000-fold selectivity over human P2X7 (IC50 40 μM) [3]. In contrast, NF279 shows only micromolar potency at P2X2 (IC50 0.76 μM) and negligible activity at P2X4 (>300 μM) [4].
| Evidence Dimension | Inhibitory potency (IC50) and selectivity ratio (fold-difference) at recombinant P2X receptor subtypes |
|---|---|
| Target Compound Data | NF449: rP2X1 IC50 = 0.3 nM; rP2X3 IC50 = 1.8 μM; hP2X1 IC50 = 0.05 nM; hP2X7 IC50 = 40 μM |
| Comparator Or Baseline | NF279: rP2X1 IC50 = 19 nM; rP2X3 IC50 = 1.62 μM; rP2X2 IC50 = 0.76 μM |
| Quantified Difference | NF449 is 63-fold more potent than NF279 at rP2X1 (0.3 nM vs. 19 nM); NF449 selectivity P2X1 vs. P2X3 = 6,000-fold; NF279 selectivity P2X1 vs. P2X3 = 85-fold; NF449 selectivity hP2X1 vs. hP2X7 = 800,000-fold |
| Conditions | Two-electrode voltage-clamp in Xenopus laevis oocytes expressing recombinant rat or human P2X receptors; 10 s pre-incubation with antagonist prior to ATP superfusion |
Why This Matters
The 60- to 800,000-fold superiority in potency and selectivity of NF449 over NF279 directly reduces the risk of off-target effects in complex biological preparations, ensuring that observed functional responses can be confidently attributed to P2X1 receptor blockade.
- [1] Rettinger J, Braun K, Hochmann H, et al. Profiling at recombinant homomeric and heteromeric rat P2X receptors identifies the suramin analogue NF449 as a highly potent P2X1 receptor antagonist. Neuropharmacology. 2005;48(3):461-468. doi:10.1016/j.neuropharm.2004.11.003 View Source
- [2] Rettinger J, Schmalzing G, Lambrecht G, et al. The suramin analogue NF279 is a novel and potent antagonist selective for the P2X(1) receptor. Neuropharmacology. 2000;39(11):2044-2053. doi:10.1016/s0028-3908(00)00022-8 View Source
- [3] Kassack MU, Braun K, Ganso M, et al. NF449, a novel picomolar potency antagonist at human P2X1 receptors. Eur J Pharmacol. 2003;470(1-2):1-7. doi:10.1016/S0014-2999(03)01761-8 View Source
- [4] Rettinger J, Braun K, Hochmann H, et al. The suramin analogue NF279 is a novel and potent antagonist selective for the P2X(1) receptor. Neuropharmacology. 2000;39(11):2044-2053. doi:10.1016/s0028-3908(00)00022-8 View Source
